molecular formula C31H34O5 B1668753 CD2665 CAS No. 170355-78-9

CD2665

Cat. No.: B1668753
CAS No.: 170355-78-9
M. Wt: 486.6 g/mol
InChI Key: JBALRFFXKQPVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD2665 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

CD2665 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .

Scientific Research Applications

CD2665 has a wide range of scientific research applications, including:

    Chemistry: Used to study the structure-activity relationship of retinoic acid receptors and to develop new retinoid-based compounds.

    Biology: Helps in understanding the role of retinoic acid receptors in cell growth, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to retinoic acid receptor dysfunction, such as cancer and skin disorders.

    Industry: Used in the development of new pharmaceuticals and cosmetic products

Mechanism of Action

CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of this compound include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, this compound can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

CD2665 is unique in its selectivity for the beta and gamma subtypes of retinoic acid receptors. Similar compounds include:

These compounds highlight the uniqueness of this compound in terms of its selectivity and binding affinity for retinoic acid receptors.

Biological Activity

CD2665 is a selective antagonist of retinoic acid receptors (RARs), specifically targeting RARβ and RARγ. It has garnered attention for its potential therapeutic applications, particularly in the context of cancer and alcohol-related impairments. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and a summary of its effects on cellular functions.

Binding Affinity

This compound exhibits distinct binding affinities:

  • RARβ : Kd value of 306 nM
  • RARγ : Kd value of 110 nM
  • RARα : Kd value greater than 1000 nM

This selectivity allows this compound to modulate the biological responses mediated by RARβ and RARγ without significantly affecting RARα .

Effects on Cell Proliferation and Apoptosis

Research indicates that this compound can block retinoic acid-induced apoptosis in various cell types. In vitro studies have shown that at a concentration of 1 µM, this compound reduces viable cell numbers to approximately 60% of control levels. It effectively counteracts the proliferation induced by RARγ-selective agonists .

Case Study 1: Alcohol-Induced Impairment

In a study involving alcohol-treated mice, administration of this compound did not alter blood alcohol levels but completely reversed impairments in spontaneous alternation rates. Furthermore, it significantly decreased the mRNA expression and enzymatic activity of tissue transglutaminase (tTG), a target gene for retinoic acid, normalizing expression levels to those found in control mice .

Case Study 2: Antiviral Activity Against HBV

Another investigation highlighted this compound's potential as an anti-hepatitis B virus (HBV) agent. The compound demonstrated a stronger anti-HBV effect compared to other treatments, effectively disrupting the HBV life cycle during continuous reproduction phases .

Summary of Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Study Model Key Findings
Alcohol-induced impairmentMiceReversed impairment in spontaneous alternation; normalized tTG expression
Antiviral activityHBV-infected cellsStronger inhibition of HBV compared to controls
Neuroblastoma cell linesLAN-5 cellsReduced growth inhibition compared to ATRA; induced apoptosis without differentiation

Implications for Cancer Therapy

The role of retinoic acid receptors in cancer progression has been extensively studied. RARβ is recognized as a tumor suppressor, and its downregulation is often correlated with cancer advancement. This compound's antagonistic action on RARβ and RARγ suggests potential applications in targeted cancer therapies, particularly where modulation of these receptors could restore normal apoptotic pathways or inhibit tumor growth .

Properties

IUPAC Name

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALRFFXKQPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168846
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170355-78-9
Record name CD 2665
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD 2665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1(a), but reacting 980 mg (2.4 mmol) of methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate with 330 μl (28.6 mmol) of methoxyethoxymethyl chloride, 650 mg (55%) of the expected compound were obtained in the form of an oil.
Name
methyl 4-[7-(1-adamantyl)-6-hydroxy-2-naphthyl]benzoate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CD2665
Reactant of Route 2
CD2665
Reactant of Route 3
CD2665
Reactant of Route 4
Reactant of Route 4
CD2665
Reactant of Route 5
Reactant of Route 5
CD2665
Reactant of Route 6
CD2665

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.